Product packaging for 1,2,4-Benzenetricarboxylic acid(Cat. No.:CAS No. 528-44-9)

1,2,4-Benzenetricarboxylic acid

Cat. No.: B044417
CAS No.: 528-44-9
M. Wt: 210.14 g/mol
InChI Key: ARCGXLSVLAOJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, is a versatile and valuable aromatic tricarboxylic acid in chemical research. Its primary research significance lies in its role as a key precursor and building block for the synthesis of advanced polymers and materials. Most notably, it is used to produce trimellitic anhydride, which is a critical monomer for manufacturing high-performance polyimides and polyamide-imides. These polymers exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them subjects of intense study for applications in aerospace, electronics (as flexible circuit substrates and interlayer dielectrics), and high-temperature coatings. Furthermore, the asymmetrical arrangement of its three carboxyl groups offers unique opportunities in coordination chemistry for constructing complex metal-organic frameworks (MOFs) and other supramolecular structures with tailored porosity and functionality. In organic synthesis, it serves as a multifunctional core for creating dendrimers, plasticizers, and ester-based lubricants. Researchers value this compound for exploring structure-property relationships in macromolecular design and for developing new materials with customized characteristics. Its mechanism of action in these contexts is fundamentally rooted in its ability to undergo polycondensation reactions, form stable anhydride linkages, and act as a multidentate ligand for metal ions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O6 B044417 1,2,4-Benzenetricarboxylic acid CAS No. 528-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCGXLSVLAOJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate)
Record name Trimellitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3021487
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimellitic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21773
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000003 [mmHg]
Record name Trimellitic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21773
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

528-44-9
Record name Trimellitic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimellitic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIMELLITIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Benzenetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,2,4-tricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMELLITIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVY29MQ5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,4 Benzenetricarboxylic Acid and Its Derivatives

Oxidation of Aromatic Precursors for 1,2,4-BTCA Synthesis

1,2,4-Benzenetricarboxylic acid (1,2,4-BTCA), commonly known as trimellitic acid, is a significant chemical intermediate primarily synthesized through the oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). wikipedia.org Various synthetic routes have been developed and optimized to achieve high yields and purity of 1,2,4-BTCA, driven by its application in the production of high-performance polymers, plasticizers, and resins.

Catalytic Oxidation of 1,2,4-Trimethylbenzene

The industrial production of 1,2,4-BTCA is dominated by the catalytic oxidation of 1,2,4-trimethylbenzene. This process can be carried out in either the liquid or gas phase, with liquid-phase oxidation being more prevalent.

Liquid-Phase Catalytic Oxidation: This method typically involves the oxidation of pseudocumene with air or oxygen in the presence of a solvent, most commonly acetic acid, and a multi-component catalyst system. google.com The catalyst system is crucial for the reaction's efficiency and selectivity. A widely employed catalyst combination includes heavy metals such as cobalt and manganese, which act as primary oxidation catalysts, along with a bromine source (e.g., hydrogen bromide) that serves as a promoter. google.com

The addition of other metal components can further enhance the process. For instance, catalyst systems comprising cobalt, manganese, zirconium, and bromine have been shown to be effective. google.com Another highly selective process utilizes a catalyst containing cobalt, manganese, cerium, and titanium in the presence of bromine, achieving yields of over 90 mol percent. google.com The reaction is typically conducted at temperatures ranging from 140°C to 240°C and pressures between 5 and 30 bar. google.com The reaction is generally complete within 50 to 100 minutes. google.com

Gas-Phase Catalytic Oxidation: An alternative approach is the direct gas-phase oxidation of pseudocumene to its anhydride (B1165640), which can then be hydrolyzed to 1,2,4-BTCA. This method avoids the use of solvents like acetic acid. google.com A common catalyst for this process is vanadium oxide supported on an inert carrier like silicon carbide or α-alumina. google.com The reaction is carried out in a fixed-bed reactor at temperatures between 300°C and 650°C under atmospheric pressure, with steam and air as reactants. google.com

The table below summarizes typical catalysts and conditions for the oxidation of 1,2,4-trimethylbenzene.

Oxidation PhaseCatalyst SystemSolventTemperature (°C)Pressure (bar)Reported Yield
LiquidCo, Mn, BrAcetic Acid160 - 198Not specified92 wt% google.com
LiquidCo, Mn, Zr, BrAcetic AcidNot specifiedNot specifiedNot specified google.com
LiquidCo, Mn, Ce, Ti, BrAcetic Acid150 - 2206 - 25>90 mol% google.com
GasVanadium Oxide on SiC/AluminaNone (Steam)300 - 650Atmospheric65.1 - 65.8 mol% (anhydride) google.com

Nitric Acid and Potassium Permanganate (B83412) Mediated Routes

While catalytic oxidation is the primary industrial method, 1,2,4-BTCA can also be synthesized using strong stoichiometric oxidizing agents like nitric acid and potassium permanganate (KMnO₄).

Potassium Permanganate (KMnO₄) Oxidation: Potassium permanganate is a powerful oxidizing agent capable of converting the methyl groups of alkylbenzenes to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.comlumenlearning.com In the case of 1,2,4-trimethylbenzene, all three methyl groups can be oxidized to carboxylic acid groups to yield 1,2,4-BTCA. The reaction is typically carried out in an aqueous solution, often under alkaline conditions, followed by acidification to precipitate the carboxylic acid. epo.org However, this method suffers from a major drawback: a large excess of KMnO₄ is required, often around 10 times the weight of the raw material, which makes the process expensive and generates significant manganese dioxide waste. google.com

Nitric Acid Oxidation: Nitric acid is another strong oxidizing agent that can be used for the oxidation of alkyl side chains on an aromatic ring. The synthesis of 1,2,4-BTCA can be achieved by the oxidation of 1,2,4-trimethylbenzene using nitric acid, typically at elevated temperatures and pressures. google.com

Process Optimization and Yield Enhancement Strategies

Significant research has focused on optimizing the synthesis of 1,2,4-BTCA to improve yield, reduce costs, and minimize waste. Key strategies include:

Catalyst Modification: The addition of co-catalysts can significantly improve selectivity and yield. For example, adding titanium to a Co-Mn-Ce-Br catalyst system has been shown to increase selectivity by reducing the formation of secondary products. google.com Similarly, the addition of lead(IV) to a cobalt-manganese-bromine catalyst combination enhances catalytic selectivity for converting methyl groups to carboxylic acid groups, leading to lower by-product formation and improved yield. epo.org

Recycling of Mother Liquor and Catalyst: A crucial optimization strategy involves the recovery and recycling of the catalyst and solvent. After the product (1,2,4-BTCA) is filtered, the remaining filtrate, or mother liquor, which contains the dissolved catalyst and acetic acid, can be recycled back into the oxidation reactor. google.com This approach not only reduces the consumption of fresh catalyst and solvent but also minimizes waste streams, making the process more economical and environmentally friendly. google.com

Process Control: Maintaining optimal reaction conditions is vital. For instance, in liquid-phase oxidation, keeping the oxygen concentration in the off-gases below 8% by volume is important to avoid the formation of explosive mixtures. google.com The reaction time is also a critical parameter, with typical times ranging from 50 to 100 minutes for completion. google.com

Kinetic and Thermodynamic Studies of Oxidation Reactions

Understanding the kinetics and thermodynamics of the oxidation of 1,2,4-trimethylbenzene is essential for reactor design and process optimization.

Kinetics: The liquid-phase air oxidation of 1,2,4-trimethylbenzene in an acetic acid solvent with a Co-Mn-Br catalyst system has been studied kinetically. researchgate.net A simplified model describes the process as a series of parallel, first-order oxidation reactions. researchgate.net The metabolism of 1,2,4-trimethylbenzene in vivo also proceeds via side-chain oxidation to form dimethylbenzoic acids, indicating the stepwise nature of the oxidation. nih.gov More complex kinetic models have been developed to simulate the oxidation behavior of 1,2,4-trimethylbenzene under various conditions, including low-temperature and high-pressure regimes relevant to combustion, which can provide insights into the reaction pathways. osti.govdntb.gov.ua Studies on the atmospheric oxidation initiated by OH radicals also contribute to a fundamental understanding of the initial steps of the oxidation mechanism. dntb.gov.uarsc.org

Derivatization of 1,2,4-BTCA: Synthetic Pathways and Reaction Analysis

The three carboxylic acid groups of 1,2,4-BTCA allow for a variety of derivatization reactions, with esterification being one of the most important for producing valuable industrial products like plasticizers and polymers.

Esterification Reactions of 1,2,4-BTCA with Alcohols

The reaction of 1,2,4-BTCA with alcohols yields trimellitate esters. A common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A series of proton transfer steps followed by the elimination of a water molecule leads to the final ester product. masterorganicchemistry.combyjus.com

Various alcohols can be used to produce a wide range of trimellitate esters with different properties. For example, the synthesis of tridecyl trimellitate is achieved by reacting trimellitic anhydride (a derivative of 1,2,4-BTCA) with tridecanol (B155529) at temperatures of 190-220°C. google.com This reaction can achieve a total yield of over 85%. google.com Similarly, trimethylolpropane (B17298) can be esterified with fatty acids to produce bio-based lubricants, and analogous reactions can be performed with 1,2,4-BTCA to create branched polyester (B1180765) polyols. researchgate.netbiointerfaceresearch.com

The table below provides examples of esterification reactions involving 1,2,4-BTCA or its anhydride.

Carboxylic Acid/AnhydrideAlcoholCatalystKey ConditionsProduct
Trimellitic AnhydrideTridecanolNot specified190-220°C, N₂ protection, water removal google.comTridecyl trimellitate google.com
Carboxylic AcidAlcohol (general)H₂SO₄, TsOH, HClExcess alcohol, water removal masterorganicchemistry.commasterorganicchemistry.comEster masterorganicchemistry.commasterorganicchemistry.com
Trimethylolpropane (as alcohol model)Oleic AcidH₂SO₄150°C, Toluene (azeotroping agent) biointerfaceresearch.comTrioleate trimethylolpropane biointerfaceresearch.com
Direct Esterification under Acidic Catalysis

Direct esterification of this compound with alcohols is a fundamental method for producing trimellitate esters. This reaction is typically catalyzed by strong acids. The process involves heating the carboxylic acid with an excess of alcohol in the presence of a catalyst to drive the equilibrium towards the formation of the ester and water.

Commonly used acid catalysts include sulfuric acid and solid superacids. For instance, the synthesis of tri(2-ethylhexyl) trimellitate can be achieved using catalysts like solid super acid SO₄²⁻/ZrO₂ or divalent tin oxide. google.com The reaction temperature is generally maintained between 180-220°C. google.com The use of a catalyst not only accelerates the reaction rate but also allows for high conversion rates, often achieving ester contents of 99% or more. google.com Another example involves the esterification of trimethylolpropane with oleic acid using sulfuric acid as a catalyst at 150°C. biointerfaceresearch.com This demonstrates the versatility of acid catalysis in producing various esters. biointerfaceresearch.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Anhydride-Based Synthesis Routes (e.g., Trimellitic Anhydride)

A prevalent and efficient route for synthesizing trimellitate esters utilizes trimellitic anhydride (TMA), the 1,2-anhydride of this compound. sigmaaldrich.commerckmillipore.com This method is often preferred because the anhydride is more reactive than the tricarboxylic acid itself. The reaction involves the esterification of TMA with alcohols. researchgate.net

For example, trimellitate triesters can be synthesized by reacting trimellitic anhydride with an alcohol, such as a C8-10 alcohol, in the presence of a catalyst. google.comgoogle.com The process typically starts with the reaction of the anhydride group, followed by the esterification of the remaining carboxylic acid group. A two-step process can also be employed, where TMA is first reacted with methanol (B129727) to form trimethyl trimellitate, which is then converted to other esters via transesterification. google.com This anhydride-based route is advantageous as it often proceeds under milder conditions and can lead to high-purity products used as plasticizers and in the formulation of high-performance cable materials and electronic chemicals. google.com

Table 1: Properties of Trimellitic Anhydride

Property Value
CAS Number 552-30-7
Molecular Formula C₉H₄O₅
Molar Mass 192.13 g/mol
Melting Point 164-168 °C
Boiling Point 240 °C at 19 hPa
Density 1.487 g/cm³ at 20 °C

Source: sigmaaldrich.com

Investigations into Stoichiometric Ratios and Water Removal Techniques

The efficiency of esterification reactions is significantly influenced by the stoichiometric ratio of reactants and the effective removal of water, a byproduct of the reaction. To drive the equilibrium towards the product side and maximize ester yield, an excess of the alcohol is typically used. google.com

Research into the synthesis of trimellitate esters from trimellitic anhydride and C8-10 alcohols has shown that an optimal molar ratio of anhydride to alcohol is in the range of 1:3.5 to 1:4.0. google.com This excess of alcohol not only ensures complete reaction of the anhydride but also serves as a water-carrying agent. google.com The water generated during the esterification forms a binary azeotrope with the excess alcohol. google.com This azeotrope is then continuously removed from the reaction system, often using a Dean-Stark apparatus, which prevents the reverse reaction (hydrolysis) and pushes the reaction forward to completion. google.combiointerfaceresearch.com This technique is a crucial aspect of achieving high conversion and purity in the final ester product. google.com

Synthesis of Mixed Esters (e.g., Trimellitate Esters)

The synthesis of mixed esters, where the three carboxyl groups of 1,2,4-BTCA are esterified with different alcohol molecules, allows for the fine-tuning of properties for specific applications. These mixed esters can be produced by reacting 1,2,4-BTCA or its anhydride with a mixture of alcohols. google.com For instance, the use of a "carbinol mixture" in the synthesis of trimellitic triesters will result in a product with a distribution of different ester groups. google.com

An example of a mixed ester is the tris(octyl/decyl) ester of this compound. nist.gov The synthesis of such compounds involves the simultaneous or sequential reaction of the acid or anhydride with both octanol (B41247) and decanol. The resulting product is not a single compound but a mixture of various ester combinations, which can be advantageous in applications like synthetic lubricants where a broad operating temperature range is desired. researchgate.net The preparation of these esters follows the same principles of esterification, often requiring acid catalysts and water removal to ensure high yields. researchgate.net

Hydrolysis and Transesterification Reactions of 1,2,4-BTCA Esters

The esters of this compound can undergo hydrolysis and transesterification reactions. Hydrolysis, the reverse of esterification, involves the cleavage of the ester bond by water to regenerate the carboxylic acid and the alcohol. This reaction is typically catalyzed by acids or bases.

Transesterification, or ester exchange, is a process where the alcohol group of an ester is exchanged with another alcohol. mdpi.comekb.eg This is a key reaction for converting one type of trimellitate ester into another. For example, a high-purity tri(2-ethylhexyl) trimellitate can be produced through a transesterification reaction between trimethyl trimellitate and 2-ethylhexanol. google.com This process is also typically catalyzed by acids or bases and involves an equilibrium that can be shifted by using an excess of the reactant alcohol or by removing the more volatile alcohol byproduct. google.commdpi.com Transesterification is a versatile tool in polymer and plasticizer synthesis, allowing for the modification of ester side chains to tailor the final properties of the material. youtube.com

Table 2: Example of a Transesterification Reaction

Reactant 1 Reactant 2 Product Byproduct
Trimethyl trimellitate 2-Ethylhexanol Tri(2-ethylhexyl) trimellitate Methanol

Source: google.com

Substitution Reactions on the Carboxyl Groups

The three carboxyl groups of this compound are the primary sites of its chemical reactivity. These groups can undergo various substitution reactions to form a range of derivatives. researchgate.net Besides the formation of esters, the carboxyl groups can be converted into acid chlorides, amides, and salts. researchgate.net

The conversion to an acid chloride, for instance, by reacting with a chlorinating agent like thionyl chloride, creates a highly reactive intermediate. This acid chloride can then be easily reacted with nucleophiles like alcohols or amines to form esters or amides, respectively, often under milder conditions than direct esterification or amidation. Each carboxyl group can react independently, allowing for the synthesis of mixed derivatives where the functional groups are different. researchgate.net These substitution reactions significantly expand the synthetic utility of 1,2,4-BTCA, enabling the creation of a wide array of molecules for specialized applications.

Green Chemistry Approaches in 1,2,4-BTCA Synthesis and Derivatization

In recent years, green chemistry principles have been increasingly applied to the synthesis and derivatization of 1,2,4-BTCA to minimize environmental impact. mdpi.comresearchgate.net These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency. mdpi.com

One significant green approach is the use of solid acid catalysts, such as solid superacids, in esterification reactions. google.com This method avoids the use of corrosive liquid acids like sulfuric acid, which require neutralization and washing steps that generate large amounts of wastewater. google.com The solid catalyst can be easily separated from the reaction mixture and potentially recycled, aligning with the principles of atom economy and waste reduction. researchgate.net This process is described as a "sulfuric acid-free catalysis and solvent-free water-carrying method." google.com

Other green chemistry strategies applicable to 1,2,4-BTCA derivatization include the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that are recyclable and avoid the use of toxic metals. mdpi.commdpi.comnih.gov These innovative techniques aim to make the production of trimellitates and other derivatives more sustainable. researchgate.netresearchgate.net

Eco-friendly Catalytic Systems

The cornerstone of 1,2,4-BTCA production is the liquid-phase oxidation of pseudocumene (1,2,4-trimethylbenzene). google.comwikipedia.org The development of catalytic systems that are both highly efficient and environmentally benign is a key area of research.

Conventional commercial processes typically employ a catalyst system comprising cobalt, manganese, and bromine in an acetic acid solvent. google.com While effective, research has focused on modifying this system to improve performance and reduce the environmental footprint. Innovations include the introduction of co-catalysts that can increase selectivity, enhance reaction rates, and lower the required concentration of heavy metals or bromine.

Heteropoly acids represent another class of catalysts with potential for greener chemical transformations due to their strong acidity and redox properties. researchgate.net Supported heteropoly acids on materials like zirconia are being investigated as thermally stable and reusable solid catalysts for various organic reactions, offering a potential future direction for cleaner 1,2,4-BTCA synthesis. researchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst System Key Components Advantages Reference
Conventional Cobalt (Co), Manganese (Mn), Bromine (Br) Established commercial process. google.com
Zirconium-Enhanced Co, Mn, Br, Zirconium (Zr) Higher catalyst activity and reaction rate. googleapis.comjustia.com googleapis.comjustia.com
Lead-Enhanced Co, Mn, Zr, Lead (Pb) Reduces high-boiling impurities, improves yield and color. epo.org epo.org
Manganese-Bromine with Zirconium/Cerium Manganese (Mn), Bromine (Br), Zirconium (Zr) and/or Cerium (Ce) Higher activity than conventional Co-Mn-Br systems, enables continuous production at high yields. googleapis.com googleapis.com
Heteropoly Acids (Potential) e.g., Silicotungstic acid on Zirconia Strong acidity, reusable solid catalyst, environmentally benign. researchgate.net researchgate.net

This table is generated based on data from the provided text and is for informational purposes.

Sustainable Solvent Selection

The choice of solvent is critical in the synthesis of 1,2,4-BTCA, with acetic acid being the conventional solvent used in commercial liquid-phase oxidation processes. google.comjustia.com While acetic acid is effective, the principles of green chemistry encourage the exploration of more sustainable alternatives. sigmaaldrich.com

Sustainable solvent selection aims to minimize environmental impact and health risks. sigmaaldrich.com This involves considering solvents derived from renewable feedstocks, which are often referred to as bio-based solvents. sigmaaldrich.com These alternatives should ideally offer comparable performance to traditional petrochemical-based solvents while providing environmental benefits like a lower carbon footprint. sigmaaldrich.com

While the direct application of many green solvents to the specific industrial process of 1,2,4-BTCA synthesis is still an area of ongoing research, the field of green chemistry provides several potential candidates that are being adopted in other chemical processes. nih.gov Solvents like Cyrene™, a bio-based alternative to NMP and DMF, and bio-derived versions of common solvents like ethanol (B145695) and ethyl acetate, are examples of the trend towards more sustainable chemical manufacturing. sigmaaldrich.comresearchgate.net The development of processes that can utilize such solvents or even operate in solvent-free conditions remains a long-term goal for the chemical industry.

Table 2: Examples of Sustainable Solvents and Their Potential Advantages

Solvent Category Example(s) Key Sustainability Feature(s) Reference
Bio-Based Solvents Bio-Ethanol, Bio-Acetone, Bio-Ethyl Acetate Derived from renewable biological sources, lower carbon footprint. sigmaaldrich.com sigmaaldrich.com
Aprotic Dipolar Solvent Alternative Cyrene™ Bio-based alternative to regulated solvents like NMP and DMF. sigmaaldrich.com
Ether Solvents 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Derived from renewable sources, can improve process efficiency and yield in certain syntheses. nih.gov nih.gov
Deep Eutectic Solvents (DES) Choline chloride/urea mixtures Composed of natural components, biodegradable, low waste generation during formation. nih.govresearchgate.net nih.govresearchgate.net

This table is generated based on data from the provided text and is for informational purposes.

Waste Minimization Strategies

Waste minimization is a critical aspect of modern chemical manufacturing, aiming to reduce the loss of valuable materials and minimize environmental impact. researchgate.net In the production of 1,2,4-BTCA, a significant strategy for waste reduction is the recycling of the mother liquor. google.comgoogle.com

After the oxidation reaction and recovery of the crystalline 1,2,4-BTCA product, the remaining filtrate, or mother liquor, contains valuable components. googleapis.comgoogle.com This includes the dissolved heavy metal catalyst (e.g., cobalt, manganese, zirconium) and residual amounts of the product and reaction intermediates. google.comgoogle.com By recycling this mother liquor back into the oxidation reactor, manufacturers can achieve several benefits:

Catalyst Recovery: The expensive heavy metal catalysts are recovered and reused, significantly reducing operational costs and the need to treat and dispose of heavy-metal-containing waste streams. googleapis.comgoogle.com

This recycling process can be optimized by reintroducing the mother liquor after the first methyl group of the pseudocumene has been oxidized, which helps to avoid catalyst deactivation that can occur at high concentrations of the final trimellitic acid product. google.comgoogle.comgoogle.com Separating hazardous from non-hazardous waste streams and preventing the mixing of different types of waste are other general but crucial strategies for effective waste management in chemical production. yale.edu

Industrial Scale-Up Considerations and Innovations in 1,2,4-BTCA Production

The commercial production of this compound is a well-established industrial process, primarily achieved through the liquid-phase air oxidation of 1,2,4-trimethylbenzene (pseudocumene). google.compenpet.com The process is typically conducted in a batch-wise manner to manage the reaction exotherm and because the final product, trimellitic acid, can act as a poison to the catalyst at high concentrations. google.com

In a typical industrial-scale batch process, the reactor is loaded with pseudocumene, acetic acid as the solvent, and the catalyst system. google.com The mixture is then heated and pressurized to the desired reaction conditions. Pressurized air is fed into the reactor to initiate and sustain the oxidation reaction until the pseudocumene is completely converted. google.com

Innovations in the industrial production of 1,2,4-BTCA have focused on improving the efficiency, safety, and environmental profile of the conventional process. A key innovation is the improvement of the catalyst system, as discussed in section 2.2.4.1. For example, the introduction of zirconium and lead as co-catalysts has been shown to increase selectivity and yield. justia.comepo.org

Table 3: Typical Industrial Process Parameters for 1,2,4-BTCA Production

Parameter Value / Condition Description Reference
Raw Material Pseudocumene (1,2,4-Trimethylbenzene) The primary feedstock for the oxidation reaction. google.comwikipedia.org
Solvent Acetic Acid Used as the reaction solvent in the liquid-phase oxidation. google.comjustia.com
Catalyst System Cobalt-Manganese-Bromine (Co-Mn-Br) based The standard catalyst for the oxidation process. May be enhanced with Zr or Pb. google.comepo.org google.comepo.org
Process Type Batch-wise Often preferred to control reaction conditions and manage catalyst poisoning by the product. google.com google.com
Reaction Temperature 130°C to 240°C The temperature is often increased in stages during the batch process. google.com google.com
Pressure Maintained to keep the reaction mixture in the liquid phase. Specific pressure is dependent on the temperature and equipment. epo.org
Oxidant Air The source of molecular oxygen for the oxidation of methyl groups. google.comepo.org

This table is generated based on data from the provided text and is for informational purposes.

Coordination Chemistry of 1,2,4 Benzenetricarboxylic Acid As a Ligand

Ligand Design Principles and Coordination Modes of 1,2,4-BTCA

The arrangement of the carboxyl groups on the benzene (B151609) ring of 1,2,4-BTCA dictates its behavior as a ligand in the formation of coordination polymers. The selection of such organic building blocks is crucial, as minor structural variations in the ligands, including their length, flexibility, and symmetry, can lead to dramatic changes in the resulting structural motifs of the MOFs. researchgate.net

With its three carboxyl groups, 1,2,4-BTCA can function as a tridentate ligand, meaning it can bind to a metal center through three donor atoms. wikipedia.org This polydentate nature allows for the creation of diverse and stable MOF topologies. The carboxyl groups can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, which contributes to the structural diversity of the resulting frameworks. researchgate.net The specific coordination mode adopted is often influenced by factors such as the nature of the metal ion and the reaction conditions.

The degree of deprotonation of the carboxylic acid groups on the 1,2,4-BTCA ligand is a critical factor that can be controlled by adjusting the pH during synthesis. researchgate.net Hydrothermal synthesis, a common method for growing MOF crystals, allows for precise control over reaction parameters, including pH. researchgate.net By modulating the pH, it is possible to control which of the carboxyl groups are deprotonated and thus available for coordination with metal ions. This control is essential for directing the assembly of the desired MOF architecture. For instance, in the hydrothermal synthesis of a manganese-based coordination polymer, potassium hydroxide (B78521) was used to modulate the deprotonation of the 1,2,4-BTCA ligand, which was crucial for the formation of the final product. researchgate.net

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) with 1,2,4-BTCA

The synthesis of MOFs using 1,2,4-BTCA as a linker has been extensively explored, leading to a wide variety of structures with potential applications in areas like gas storage and catalysis. The characterization of these materials is typically performed using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis to determine their structure, crystallinity, and thermal stability. rsc.orgresearchgate.net

A range of transition metals has been successfully incorporated into MOFs with 1,2,4-BTCA. The choice of the metal ion is a key determinant of the final structure and properties of the MOF. For example, Co(II) has been used with 1,2,4-benzenetricarboxylic acid under pH-controlled hydrothermal conditions to synthesize a supramolecular network. researchgate.net Similarly, the combination of 1,2,4-BTCA with other transition metals like Zn(II) and Cu(II) has led to the formation of various coordination polymers and MOFs. nih.gov

Table 1: Examples of Transition Metals Used in 1,2,4-BTCA MOF Synthesis

Metal Ion Resulting MOF/Coordination Polymer Example Reference
Mn(II) {Mn(H2O)[C6H3(CO2)2(CO2H)]·(H2O)}n (FJU-2) researchgate.net
Co(II) {CoC6H3(CO2)2(CO2H)2·H2O}n (FJU-4) researchgate.net
Cu(II) [Cu(Hbtc)(H2pyaox)]n nih.gov
Zn(II) [Zn(Hbtc)(H2pyaox)2]n nih.gov
Cd(II) [Cd(BDC)0.5(PCA)] sciforum.net

Note: This table is illustrative and not exhaustive.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs from 1,2,4-BTCA and metal ions. researchgate.netresearchgate.net These methods involve heating the reactants in water (hydrothermal) or an organic solvent (solvothermal) in a sealed container, often leading to the formation of high-quality crystals. nih.govnih.gov The solvothermal method, in particular, allows for reactions to be carried out at temperatures above the boiling point of the solvent, which can facilitate the crystallization process by lowering the activation energy barrier. researchgate.net These techniques are favored for their simplicity, cost-effectiveness, and ability to produce a wide variety of MOF structures. researchgate.netresearchgate.net

The final architecture of a MOF can be significantly influenced by the presence of co-ligands and the choice of solvent. Co-ligands, which are additional organic linkers used in the synthesis, can lead to the formation of mixed-linker MOFs with increased dimensionality and novel topologies. mdpi.com For example, the introduction of aromatic polycarboxylic acids as auxiliary ligands in a Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) system resulted in diverse 3D frameworks. rsc.org

The solvent also plays a crucial role in the synthesis of MOFs. researchgate.net Different solvents can affect the nucleation and crystal growth rate, as well as the size, shape, and porosity of the final material. researchgate.netresearchgate.net Polar, high-boiling solvents like N,N-dimethylformamide (DMF) and N,N'-dimethylacetamide (DMA) are often used as they can dissolve most reactants and remain liquid at the high temperatures required for crystallization. nih.gov The choice of solvent can even determine whether a crystalline MOF can be formed at all. For instance, the formation of the Cu3(BTC)2 MOF (where BTC is 1,3,5-benzenetricarboxylate) was found to be dependent on the ethanol (B145695) content in a water/ethanol solvent system. rsc.org

MOF Synthesis with Transition Metals (e.g., Mn(II), Fe(II), Cu(II), Co(II), Zn(II), Ag(I), Cd(II))

Control over 1D, 2D, and 3D Framework Structures

The architectural diversity of frameworks built with this compound (H₃btc) is a direct consequence of the ligand's structural asymmetry and the reaction conditions employed during synthesis. The selective deprotonation of its three carboxylate groups, often controlled by factors such as pH, allows for the formation of structures with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.netnih.gov

The choice of metal ions and the presence of ancillary or co-ligands are also critical in dictating the final structure. nih.govrsc.org For instance, the hydrothermal reaction of a manganese salt with H₃btc under controlled pH conditions, using potassium hydroxide to modulate the ligand's deprotonation, leads to a 3D coordination polymer, {Mn(H₂O)[C₆H₃(CO₂)₂(CO₂H)]·(H₂O)}n. researchgate.net In this structure, carboxylate- and water-bridged manganese cluster chains are cross-linked by the phenyl spacer of the ligand. researchgate.net

Similarly, the synthesis of novel MOF-type materials can be modulated to produce 2D or 3D structures by using specific monodentate benzylcarboxylate spacers as modulating agents in combination with optimal solvothermal conditions. nih.govrsc.orgresearchgate.net The interplay between different ligands and metal centers can lead to a reduction in dimensionality, for example, from a 3D to a 2D or 1D structure, by carefully selecting blocking ligands that alter the coordination environment of the metal ions. sciforum.net The ability to construct 1D, 2D, and 3D frameworks is fundamental to the design of materials with specific properties for applications in areas like catalysis and gas storage. researchgate.netwhut.edu.cn

Structural Diversity and Topology of 1,2,4-BTCA-based MOFs

The structural diversity of MOFs based on this compound and its isomers is vast, encompassing a range of topologies and network architectures. nih.govrsc.org The flexibility in coordination modes of the carboxylate groups, combined with the geometric preferences of different metal centers, gives rise to complex and often unique framework topologies. nih.gov

Pillared Layered Structures

A common strategy to build 3D MOFs is the use of pillared-layered structures. In this approach, 2D layers formed by the coordination of metal ions with ligands like 1,2,4,5-benzenetetracarboxylate (a related polycarboxylic acid) are linked together by pillar-like ligands, such as 4,4′-bipyridine. rsc.org This results in a 3D framework with defined channels. For example, two different cobalt-based MOFs were synthesized using 1,2,4,5-benzenetetracarboxylate and 4,4′-bipyridine under slightly different solvothermal conditions. rsc.org One of these compounds, [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O, forms a 3D pillared-layer framework with interconnected channels. rsc.org The concept of using bifunctional ligands, where one part forms the layer and another acts as the pillar, has also been explored to construct robust 3D frameworks from a single ligand. researchgate.net The hybridization of MOFs with polymers can also lead to layered assemblies within the resulting polyMOF structure. nih.gov

Interpenetrating Networks

Interpenetration is a phenomenon in MOF chemistry where two or more independent frameworks grow through each other. This can significantly affect the porosity and stability of the material. The formation of interpenetrating networks can be controlled by synthetic variables such as the choice of solvent and the nature of the organic linkers. nih.gov For example, a 4-fold interpenetrating 3D network with spiral chains has been synthesized using a triazole-functionalized dicarboxylic acid. nih.gov The degree of interpenetration, from non-interpenetrated to multiply-interpenetrated frameworks, can be tuned, which in turn modifies the material's properties for applications like gas separation. ustc.edu.cn

Channel-like Polymeric Architectures

A hallmark of many MOFs and CPs derived from polycarboxylic acids is the presence of well-defined, one-dimensional channel-like architectures. These channels can be occupied by solvent molecules, guest molecules, or even counter-ions. researchgate.netresearchgate.netrsc.org For instance, a manganese coordination polymer based on this compound features elliptically shaped, one-dimensional channels that house guest water molecules. researchgate.net These water molecules are held within the channels by strong hydrogen-bonding interactions with the host framework. researchgate.net Similarly, lanthanide complexes constructed with the related 1,2,4,5-benzenetetracarboxylic acid have been shown to form three-dimensional frameworks containing channels along different crystallographic axes. researchgate.net

Lanthanide-Encapsulated Nanocrystals and Luminescence Properties

Lanthanide-based MOFs (LnMOFs) are of particular interest due to their unique luminescent properties, which arise from the characteristic f-f electronic transitions of the lanthanide ions. mdpi.com These materials often exhibit sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. mdpi.com The organic ligand, such as this compound, plays a crucial role by acting as an "antenna," absorbing excitation energy and efficiently transferring it to the encapsulated lanthanide ion, which then emits light. nih.govrsc.orgresearchgate.net

The efficiency of this energy transfer and the resulting luminescence properties are highly dependent on the coordination environment of the lanthanide ion and the energy levels of the ligand. mdpi.comrsc.org For example, in a series of MOFs with the MIL-78 structure containing Eu³⁺, Tb³⁺, and Dy³⁺, the Tb³⁺-containing compound showed the highest quantum yield and longest lifetime. This was attributed to a better energy match between the triplet state of the benzenetricarboxylate ligand and the resonance level of the Tb³⁺ ion. nih.govrsc.org The luminescent properties of these LnMOFs make them promising candidates for applications in chemical sensing, bio-imaging, and lighting. mdpi.comau.dk

Table 1: Luminescence Properties of Selected Lanthanide-Containing MOFs Data based on research on benzenetricarboxylate ligands.

Lanthanide IonHost StructureEmission ColorKey FindingReference
Eu³⁺, Tb³⁺, Dy³⁺MIL-78Red, Green, YellowEfficient intramolecular energy transfer from the ligand to the Ln³⁺ ion is observed. nih.gov, rsc.org, researchgate.net
Tb³⁺MIL-78GreenShows the longest lifetime and highest quantum yield due to better energy level matching. nih.gov, rsc.org
Eu³⁺, Pr³⁺, Nd³⁺SUMOF-7IIRed, NIRDemonstrates characteristic red emission for Eu³⁺ and near-infrared (NIR) emission for Pr³⁺ and Nd³⁺. au.dk

Coordination Polymers (CPs) Involving 1,2,4-BTCA

This compound is a prolific building block for a wide variety of coordination polymers. The ability of its carboxylate groups to adopt different coordination modes (monodentate, bidentate, bridging) allows for the formation of CPs with diverse structures and dimensionalities. rsc.orgmonash.eduresearchgate.net The final architecture is influenced by the choice of the metal ion, reaction conditions (like solvent and temperature), and the use of auxiliary N-donor ligands that can bridge metal centers. nih.govnih.govrsc.org

For example, a series of coordination polymers were constructed using 1,3,5-benzenetricarboxylic acid with different transition metals, resulting in isostructural compounds with 1D metal chains linked by the carboxylate groups. nih.gov The use of a glycine-derived trimellitic acid imide ligand in reactions with zinc and cadmium produced coordination polymers with different dimensionalities (1D, 2D, and 3D), highlighting the influence of the metal ion's size on the final structure. monash.eduresearchgate.net The structural diversity of these materials underscores the versatility of benzenetricarboxylic acids in crystal engineering and the design of functional materials. rsc.org

Table 2: Examples of Coordination Polymers with Benzenetricarboxylic Acid Ligands

Metal IonLigand SystemDimensionalityStructural FeatureReference
Mn(II)This compound3DCarboxylate- and water-bridged manganese cluster chains. researchgate.net
Ag(I)1,3,5-Benzenetricarboxylic acid + N-donor3D(3,6)-connected framework. rsc.org
Mn(II), Co(II)1,3,5-Benzenetricarboxylic acid1DFluoride-bridged metal chains linked by btc³⁻. nih.gov
Zn(II), Cd(II)Glycine-derived trimellitic acid imide1D, 2D, 3DDimensionality dependent on the metal ion size. monash.edu, researchgate.net
Sm(III), Tb(III)5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid3D(6,8)-connected 3D structure. rsc.org

Polymorphic Structures of 1,2,4-BTCA CPs

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in the study of coordination polymers. The specific polymorph obtained can be influenced by subtle changes in synthesis conditions such as temperature, pressure, and solvent systems. In the case of CPs constructed from this compound (1,2,4-BTCA), polymorphism arises from the ligand's flexibility and the varied coordination preferences of the metal cation.

A notable example is found in coordination polymers of Tin(II) with 1,2,4-BTCA. Two distinct polymorphs have been synthesized and structurally characterized from microcrystalline powders using advanced diffraction techniques. nih.gov Both polymorphs share the chemical formula Sn(H-1,2,4-BTC), indicating that one of the three carboxylic acid groups remains protonated. The structural differences between them are a direct result of the asymmetric coordination environment of the Sn(II) cation, which is influenced by its 5s² electron pair. nih.gov This is distinct from polymorphism in many other CPs, such as zeolitic imidazolate frameworks (ZIFs), where the local metal coordination often remains the same across different polymorphs, and variety stems from the connectivity between these units. nih.govnih.gov

The synthesis conditions under which these Sn(II) polymorphs are formed are crucial in directing the final structure. The different arrangements highlight the complex energy landscape of materials synthesized with the asymmetric 1,2,4-BTCA ligand. nih.gov

Table 1: Polymorphic Coordination Polymers of this compound

Compound FormulaPolymorph NameCrystal SystemKey Structural FeaturesSynthesis ConditionsReference
Sn(C₉H₅O₆)Sn(H-1,2,4-BTC)Not SpecifiedComplex structure determined from microcrystals.Hydrothermal synthesis in KOH solution with H₃-1,2,4-BTC and SnSO₄. nih.gov
Sn(C₉H₅O₆)Sn(H-1,2,4-BTC)-IINot SpecifiedA second distinct polymorph with different Sn(II) coordination environment. Structure solved using 3D electron diffraction.Hydrothermal synthesis, specific conditions varied from the first polymorph to achieve phase selectivity. nih.gov

Bridging Modes of Carboxylate Functions in CPs

The three carboxylate groups of the 1,2,4-BTCA ligand can be fully or partially deprotonated, leading to a variety of coordination modes that are fundamental to the structural diversity of its CPs. These groups can coordinate to metal centers in terminal (monodentate), chelating, or bridging fashions. The bridging modes are particularly crucial for extending the dimensionality of the polymer network.

Common bridging modes observed for carboxylate groups include the bidentate-bridging (syn-syn, syn-anti, and anti-anti) and the chelating-bridging mode. nih.gov In the context of 1,2,4-BTCA based polymers, the specific mode adopted depends on factors such as the identity of the metal ion, the pH of the reaction medium (which controls the degree of deprotonation), and the presence of other coordinating solvent molecules or auxiliary ligands.

For instance, in the structure of a manganese-based 3D coordination polymer, {Mn(H₂O)[C₆H₃(CO₂)₂(CO₂H)]·(H₂O)}n, the partially deprotonated ligand utilizes its carboxylate functions to cross-connect manganese cluster chains, forming a robust three-dimensional neutral framework. The notation indicates that one carboxyl group remains protonated while the other two are involved in coordination, acting as bridges between metal centers.

The nomenclature for describing these bridging modes uses the Greek letter mu (μ). A μ₂-bridge connects two metal centers. The denticity of the ligand is described by eta (η), indicating how many atoms of the ligand bind to a metal. For example, a carboxylate group bridging two metal centers where each oxygen atom binds to one metal is denoted as μ₂-η¹:η¹. If one oxygen is terminal and the other bridges, or if the carboxylate chelates one metal while bridging to another, more complex modes arise. nih.gov

Table 2: Examples of Carboxylate Coordination Modes in 1,2,4-BTCA Polymers

Coordination ModeDescriptionSchematic RepresentationExample Compound FragmentReference
MonodentateA single oxygen atom from the carboxylate group coordinates to one metal center.R-COO-MObserved in various metal-carboxylate systems. nih.gov
Bidentate ChelatingBoth oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring.R-C(O-M)OCommon in lanthanide CPs. nih.gov
Bidentate Bridging (syn-syn)Each oxygen atom coordinates to a different metal center, with both metal ions on the same side of the C-O-O plane.R-C(O-M)₂(O-M)Fundamental mode for building paddle-wheel secondary building units (SBUs). wikipedia.org
Bidentate Bridging (syn-anti)Each oxygen atom coordinates to a different metal center, with the metal ions on opposite sides of the C-O-O plane.R-C(O-M)(O-M')Creates zigzag or linear chain motifs. nih.gov
Tridentate Bridging-ChelatingOne oxygen atom bridges two metals while the other oxygen is also coordinated to one of those metals, forming a chelate.R-C(O-M₁)(O-M₁/M₂)Found in lanthanide CPs with high coordination numbers. nih.gov

Impact of Ligand Symmetry on CP Formation

The low symmetry of the 1,2,4-BTCA molecule is a critical factor that profoundly influences the topology and properties of the resulting coordination polymers. Unlike its highly symmetric isomer, 1,3,5-benzenetricarboxylic acid (trimesic acid), which often forms predictable, high-symmetry networks, the arrangement of carboxylate groups in 1,2,4-BTCA (positions 1, 2, and 4) introduces directional and geometric constraints that lead to more complex, often lower-dimensional or interpenetrated, structures.

The asymmetry of the ligand can be a powerful tool in crystal engineering. Judicious selection of an unsymmetrical ligand like 1,2,4-BTCA is essential for accessing novel structural motifs that are not achievable with more symmetric linkers. For example, the synthesis of a three-dimensional manganese coordination polymer was found to be dependent on the use of the unsymmetrical H₃btc ligand, where pH control was used to modulate the deprotonation and direct the formation of a complex framework containing one-dimensional channels.

Furthermore, the ligand's asymmetry can lead to the formation of chiral structures, even without the use of any chiral starting materials, through spontaneous resolution during crystallization. The inherent lack of symmetry in the building block can guide the self-assembly process towards non-centrosymmetric or chiral space groups. This has been observed in a chiral 3D trinickel coordination polymer based on 1,2,4-BTCA, where the unsymmetrical nature of the ligand was key to the formation of the chiral framework.

The previously mentioned polymorphism in Sn(II)-based CPs is also a direct consequence of the ligand's asymmetry combined with the stereoactive lone pair on the Sn(II) cation. nih.gov This combination allows for multiple, energetically similar coordination environments and packing arrangements, leading to the formation of different polymorphs under slightly varied conditions. nih.gov This contrasts with systems built from more symmetric components, where the energy landscape is often simpler, resulting in fewer accessible polymorphic forms.

Advanced Spectroscopic and Computational Investigations of 1,2,4 Benzenetricarboxylic Acid

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate molecular properties of 1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid. These computational methods provide a detailed understanding of the molecule's structure, vibrational modes, and electronic characteristics at the atomic level.

Structural Parameter Determination and Energetic Analysis

Theoretical calculations, such as those using the B3LYP/6-311++G(d,2p) level of theory, are employed to determine the optimized molecular geometry of this compound. These studies involve a one-dimensional potential energy surface scan across flexible bonds to identify the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov This computational approach allows for a detailed analysis of the molecule's conformational space and the identification of its most stable three-dimensional arrangement.

The energetic analysis further contributes to understanding the molecule's stability. By calculating thermodynamic properties such as heat capacity, entropy, and enthalpy at various temperatures, a comprehensive picture of the molecule's energetic landscape can be developed. researchgate.net

Table 1: Calculated Structural Parameters of this compound

ParameterValue
Molecular FormulaC9H6O6 nist.govuni.lu
Molecular Weight210.14 g/mol nist.govsigmaaldrich.com
Calculated Enthalpy of FormationData not available in search results

Vibrational Frequency Assignments and Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides experimental data on the vibrational modes of this compound. nih.govepequip.com DFT calculations are crucial for assigning the observed vibrational frequencies to specific molecular motions. nih.gov By computing the harmonic vibrational frequencies, infrared intensities, and Raman activities, a detailed and reliable assignment of the experimental spectra can be achieved. nih.gov This analysis often involves a comparison between the calculated spectra of both the monomeric and dimeric forms of the molecule, which can exist due to intermolecular hydrogen bonding. nih.gov The agreement between the scaled theoretical wavenumbers and the experimental data validates the accuracy of the computational model. researchgate.net

Table 2: Selected Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=O stretching (monomer)~1710 nih.gov~1659 (IR), ~1663 (Raman) nih.govCarbonyl group vibration
C=O stretching (dimer)~1688 nih.gov-Hydrogen-bonded carbonyl group vibration
N-H stretching (monomer, for comparison)~3395 nih.gov~3277 (IR), ~3270 (Raman) nih.govAmide N-H vibration (in a related molecule)
N-H stretching (dimer, for comparison)~3347 nih.gov-Hydrogen-bonded amide N-H vibration

Electronic Properties and Charge Distribution (NBO analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic properties and charge distribution within a molecule. uni-muenchen.deyoutube.com It provides insights into the Lewis-like bonding patterns, charge delocalization, and hyperconjugative interactions. researchgate.net For this compound, NBO analysis can reveal the stabilization energy associated with electron delocalization from donor to acceptor orbitals, which is indicative of the extent of conjugation within the system. researchgate.net This analysis helps in understanding the molecule's stability and reactivity by identifying the most significant intramolecular and intermolecular interactions. nih.govresearchgate.net

The analysis of natural atomic orbitals (NAOs) and natural hybrid orbitals (NHOs) within the NBO framework allows for a detailed description of the molecular charge distribution and the polarities of the chemical bonds. uni-muenchen.de

NMR Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.arnih.gov This method has been shown to provide accurate predictions of both ¹H and ¹³C NMR spectra. researchgate.net For this compound, GIAO calculations, often performed at the DFT level of theory, can predict the chemical shifts of the different carbon and hydrogen atoms in the molecule. youtube.com These theoretical predictions are then compared with experimental NMR data to confirm the molecular structure and assign the resonances in the spectra. The accuracy of the calculated shifts can be improved by using appropriate reference standards, such as tetramethylsilane (B1202638) (TMS). youtube.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Related Structure (for illustrative purposes)

Carbon AtomCalculated Isotropic ValueCalculated Chemical Shift (ppm) vs. TMS
C (N-connected)Data not available in search results~62.07 youtube.com
C (O-connected)Data not available in search results~55.08 youtube.com

Modeling Molecule-Surface Interactions and Chiral Domain Formation on Metal Surfaces

Computational modeling is employed to investigate the interaction of this compound with metal surfaces, such as copper (Cu). These studies are crucial for understanding self-assembly processes and the formation of ordered molecular structures on surfaces. For instance, the adsorption and interaction of similar molecules on Cu(100) and Ag(111) surfaces have been studied using DFT. nih.govnih.gov These calculations can predict the most stable adsorption geometries, binding energies, and the role of intermolecular interactions, such as hydrogen bonding, in the formation of supramolecular structures. mdpi.com

A key area of investigation is the formation of chiral domains from achiral molecules on a symmetric surface. cam.ac.uk Although this compound itself is achiral, its adsorption on a metal surface can lead to the formation of chiral assemblies. DFT calculations can help elucidate the mechanisms behind this emergent chirality, providing insights into the subtle interplay between molecule-substrate and molecule-molecule interactions. cam.ac.uk

Predicting Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are valuable for predicting how a molecule will interact with other chemical species. libretexts.orgwalisongo.ac.id For this compound, ESP maps are generated using quantum chemical calculations, typically at the DFT level. researchgate.net The ESP map shows regions of negative potential (electron-rich areas, often colored red) and positive potential (electron-poor areas, often colored blue). researchgate.net

These maps can be used to predict the sites of nucleophilic and electrophilic attack. For instance, regions of high positive potential on the aromatic ring would indicate susceptibility to nucleophilic attack. walisongo.ac.id The ESP map provides a visual representation of the molecule's reactivity and can be used to understand its interactions in various chemical environments. walisongo.ac.idresearchgate.net

Advanced Crystallographic Analysis

Advanced crystallographic techniques are indispensable for the detailed structural characterization of this compound, also known as trimellitic acid, and its derivatives. These methods provide fundamental insights into the three-dimensional arrangement of atoms and molecules, which is crucial for understanding the material's properties and potential applications.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional atomic structure of crystalline compounds. rigaku.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can precisely map the positions of individual atoms within the crystal lattice. This technique is essential for elucidating the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound and its coordination complexes.

In the study of coordination polymers involving this compound, single-crystal X-ray diffraction reveals how the carboxylate groups of the acid coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional frameworks. rsc.org For instance, the structures of various transition-metal coordination polymers with derivatives of benzenetricarboxylic acid have been determined using this method, showcasing diverse coordination modes and network topologies. rsc.org

The data obtained from single-crystal X-ray diffraction, such as unit cell parameters and space group, provide a definitive structural fingerprint of the compound. For example, a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic compound, was definitively characterized using this technique, revealing its triclinic crystal system and P-1 space group. mdpi.com

Table 1: Example of Crystallographic Data from Single-Crystal X-ray Diffraction
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)
Data for a related heterocyclic compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, as an illustrative example of single-crystal X-ray diffraction data. mdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to identify crystalline phases and assess the purity of bulk samples. montana.edu Unlike single-crystal XRD, PXRD is performed on a powdered or polycrystalline sample, which contains a vast number of randomly oriented crystallites. monomole.com The resulting diffraction pattern is a fingerprint of the crystalline material present.

In the context of this compound and its coordination compounds, PXRD is crucial for verifying the phase purity of a synthesized material. researchgate.net By comparing the experimental PXRD pattern of a bulk sample with a simulated pattern generated from single-crystal X-ray diffraction data, researchers can confirm that a single, pure phase has been formed. researchgate.net Any significant discrepancies between the two patterns would indicate the presence of impurities or a different crystalline phase.

Furthermore, PXRD is instrumental in studying phase transitions that may occur under different conditions, such as changes in temperature or pressure. It is also a key quality control tool in the production of materials where a specific crystalline form is required for desired performance characteristics.

Thermal Analysis Techniques for Stability and Decomposition Studies (TGA)

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.comumw.edu.pl This method provides valuable information about the thermal stability, decomposition behavior, and composition of materials like this compound and its coordination polymers. netzsch.comlibretexts.org

A typical TGA experiment involves heating a small amount of the sample at a constant rate while continuously monitoring its mass. The resulting TGA curve plots mass loss against temperature. Significant mass loss events correspond to processes such as dehydration, desolvation, or decomposition of the compound. umw.edu.pllibretexts.org For example, the TGA curve of a coordination polymer can show an initial weight loss corresponding to the removal of coordinated water or solvent molecules, followed by a more significant weight loss at higher temperatures due to the decomposition of the organic ligand and collapse of the framework. researchgate.net

The decomposition of calcium oxalate (B1200264) monohydrate is a classic example illustrating the information TGA can provide, showing distinct mass loss steps corresponding to the release of water, carbon monoxide, and carbon dioxide at different temperatures. umw.edu.pl In the study of coordination polymers of benzenetricarboxylic acids, TGA is used to determine their thermal stability, which is a critical factor for their potential application in areas like gas storage or catalysis. rsc.org

Table 2: Example of Thermal Decomposition Data from TGA
Temperature Range (°C)Mass Loss (%)Corresponding Event
Room Temperature - 1703.5Removal of one coordinated water molecule
> 170 - 520Continuous lossDecomposition of the organic ligand
Illustrative data based on the thermal analysis of a coordination polymer. researchgate.net

Magnetic Properties Analysis of 1,2,4-BTCA Coordination Compounds

The magnetic properties of coordination compounds derived from this compound (1,2,4-BTCA) are of significant interest, arising from the interactions between the metal centers within the crystal lattice. These properties are primarily dictated by the nature of the metal ions and the way they are bridged by the carboxylate ligands.

Antiferromagnetic Coupling Investigations

Antiferromagnetic coupling occurs when the magnetic moments of adjacent metal ions align in an antiparallel fashion, resulting in a net magnetic moment that is lower than would be expected for uncoupled ions. This phenomenon is commonly observed in coordination polymers where metal centers are bridged by ligands that can mediate magnetic exchange interactions.

In coordination compounds involving benzenetricarboxylic acid derivatives, antiferromagnetic interactions have been reported for various transition metals, such as copper(II) and cobalt(II). rsc.org The strength of this coupling is dependent on the geometry of the coordination sphere and the nature of the bridging ligands. Studies have shown that even subtle changes in the structure, such as the coordination environment of the metal ion, can influence the magnetic behavior. rsc.org For instance, in some dimeric manganese(II) carboxylate complexes, weak antiferromagnetic interactions have been observed, and the dissymmetry within the complex can weaken this interaction. ichem.md The investigation of these interactions is crucial for the design of new magnetic materials with specific properties. researchgate.net

Magnetic Susceptibility Studies and Exchange Interactions

Magnetic susceptibility measurements are a key tool for characterizing the magnetic properties of materials. scirp.org By measuring the magnetic susceptibility of a sample as a function of temperature, it is possible to determine the nature and strength of the magnetic interactions between the metal ions. ichem.mdmdpi.com

For paramagnetic complexes, the magnetic susceptibility typically follows the Curie-Weiss law, and any deviation from this behavior can indicate the presence of magnetic exchange interactions. libretexts.orglibretexts.org In the case of antiferromagnetically coupled systems, the magnetic susceptibility will decrease as the temperature is lowered below a certain point (the Néel temperature). libretexts.org

The data from magnetic susceptibility measurements can be fitted to theoretical models, such as the Heisenberg-Dirac-Van Vleck (HDVV) model, to quantify the exchange coupling constant (J), which provides a measure of the strength of the magnetic interaction. ichem.md For example, a negative J value typically signifies antiferromagnetic coupling. Such studies have been instrumental in understanding the magnetic behavior of various coordination compounds, including those exhibiting ferromagnetic or antiferromagnetic interactions. mpg.deresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is a valuable tool for studying organic and inorganic radicals, transition metal complexes, and other paramagnetic species. mdpi.com The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of atomic nuclei. nih.gov EPR spectroscopy is particularly instrumental in the investigation of radical formation, their structures, and their environment, often induced by processes such as gamma irradiation. researchgate.net

In a typical EPR study of a solid-state material like this compound, the compound would be subjected to a source of energy, such as gamma rays, to generate radical species. researchgate.net The resulting paramagnetic centers would then be analyzed by EPR spectroscopy. The resulting spectrum, usually presented as the first derivative of the absorption, provides information about the g-factor and hyperfine interactions. mdpi.com The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. libretexts.org Hyperfine interactions arise from the coupling of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, providing structural information about the radical. mdpi.com

Although direct EPR data for this compound is not available, a hypothetical study would likely focus on identifying the radical species formed. Upon irradiation, decarboxylation (loss of a CO2 group) is a common process in carboxylic acids, which could lead to the formation of a phenyl radical with the remaining two carboxylic acid groups. Alternatively, electron addition or removal could lead to the formation of radical anions or cations. The resulting EPR spectrum would be a superposition of signals from any stable radical species formed.

For illustrative purposes, a data table from a hypothetical EPR study on an irradiated aromatic carboxylic acid is presented below. This table showcases the type of data that would be collected and analyzed in such an experiment.

Table 1: Hypothetical EPR Data for a Radical Species Derived from an Irradiated Aromatic Carboxylic Acid

ParameterValueDescription
g-factor (isotropic)~2.0025The average g-factor, indicative of a carbon-centered radical.
Hyperfine Coupling Constant (aH)VariesThe splitting of the EPR signal due to interaction with hydrogen nuclei. The magnitude and number of splittings would reveal the position of the unpaired electron relative to the hydrogen atoms on the aromatic ring.
Linewidth (ΔHpp)VariesThe peak-to-peak width of the first derivative EPR signal, which can provide information about the relaxation processes and interactions of the radical with its environment.

It is important to reiterate that the table above is purely illustrative. The actual EPR parameters for radicals derived from this compound would need to be determined experimentally. Such an investigation would provide valuable insights into the radiation chemistry of this compound and the structure of the resulting radical intermediates.

Applications of 1,2,4 Benzenetricarboxylic Acid and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications of 1,2,4-BTCA-based Materials

The unique structure of 1,2,4-BTCA makes it an ideal ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials possess high surface areas, tunable porosity, and active metal sites, making them highly effective in various catalytic applications.

Materials derived from 1,2,4-Benzenetricarboxylic acid have demonstrated significant potential as robust heterogeneous catalysts for important organic reactions. A notable example is a nickel-benzene tricarboxylic acid (Ni-BTC) metal-organic framework, which has been shown to efficiently catalyze the borylation of aryl halides. researchgate.net This process is crucial for the synthesis of organoboron compounds, which are key intermediates in the formation of carbon-carbon bonds, particularly in Suzuki–Miyaura cross-coupling reactions widely used in the pharmaceutical and materials science industries. researchgate.net

The Ni-BTC catalyst is effective for a broad range of substrates, including the less reactive but widely available aryl chlorides. researchgate.net A key advantage of this heterogeneous system is its stability and reusability; the catalyst can be recovered and reused for multiple cycles, making the process more economical and industrially viable. researchgate.net

Table 1: Research Findings on Heterogeneous Catalysis using a Ni-BTC MOF

CatalystReaction TypeSubstratesKey FindingSource
Nickel-benzene tricarboxylic acid (Ni-BTC) MOFMiyaura BorylationAryl halides (including chlorides)Efficiently catalyzes the borylation with excellent functional group tolerance and can be recycled up to four times. researchgate.net

Photocatalytic Properties of Coordination Polymers and Composites

Coordination polymers and composites synthesized using 1,2,4-BTCA as a ligand often exhibit significant photocatalytic properties. These materials can act as semiconductors, absorbing light to generate electron-hole pairs that drive redox reactions. This capability is harnessed for the degradation of environmental pollutants, such as organic dyes and pharmaceuticals in wastewater. researchgate.netsigmaaldrich.com

The effectiveness of these materials is linked to their electronic structure, particularly their band gap energy; a smaller band gap allows the material to absorb a broader spectrum of light, enhancing its photocatalytic efficiency. sigmaaldrich.com For instance, coordination polymers have been developed that show strong absorption in the UV-visible range and demonstrate good photocatalytic activity in breaking down compounds like ibuprofen (B1674241) and ciprofloxacin (B1669076) under irradiation. sigmaaldrich.comnist.gov Furthermore, 1,2,4-BTCA can be used to synthesize nanocrystals that exhibit white-light luminescence, a property integral to the development of new photocatalytic materials. epa.govnist.gov The stability and potential for recovery and reuse make these coordination polymers an environmentally compatible option for water treatment technologies. nist.gov

Table 2: Examples of Photocatalytic Degradation using Coordination Polymers

PollutantCatalyst TypeKey FindingSource
Organic DyesCoordination PolymersEffective degradation of dyes is a primary application of these photocatalysts. researchgate.net
IbuprofenZinc-based Coordination PolymersMaterials show good photocatalytic properties due to high surface area and suitable band gaps (e.g., 2.56 eV and 2.69 eV). nist.gov
CiprofloxacinCopper-based Coordination PolymersDegradation efficiencies of up to 86.95% were achieved, with efficiency linked to the material's band gap. sigmaaldrich.com

Electrocatalytic Applications

The field of electrocatalysis benefits from the structural versatility of materials built from organic linkers like 1,2,4-BTCA. While specific studies on 1,2,4-BTCA-based electrocatalysts are emerging, the broader class of coordination polymers to which they belong has been shown to possess significant electrocatalytic capabilities. These materials can be deposited on electrode surfaces to act as heterogeneous catalysts for various electrochemical reactions. researchgate.net

Research has demonstrated that coordination polymers can catalyze reactions such as the electrochemical dehalogenation of certain organic compounds. researchgate.net For example, a coordination polymer containing a thiazolothiazole-based ligand was shown to effectively catalyze the dehalogenation of CF3CHClBr. researchgate.net This indicates the potential for designing 1,2,4-BTCA-based MOFs and polymers to serve as stable and selective electrocatalysts for applications in organic synthesis and environmental remediation. researchgate.net

Role in Polymer Science and Materials Development

This compound and its anhydride (B1165640) derivative are fundamental precursors in the synthesis of a wide range of polymers and performance materials, valued for the thermal and mechanical properties they impart.

The anhydride of 1,2,4-BTCA, trimellitic anhydride, is a key industrial chemical used in the production of various high-performance materials. nih.gov It is a crucial component in the synthesis of trimellitate plasticizers, which are noted for their excellent heat-proof, weather-proof, and solvent-proof characteristics. nih.gov These plasticizers are often used in applications demanding high-temperature stability.

Furthermore, trimellitic anhydride serves as a building block for polyester (B1180765) resins and as a curing agent for epoxy resins, enhancing their durability and thermal resistance. nih.gov Its applications extend to the manufacturing of heat-proof varnishes, adhesives, and various dyestuffs and pigments. epa.govnih.gov For example, it is a known component in certain red dye formulations.

Table 3: Materials Produced from 1,2,4-Benzenetricarboxylic Anhydride

Material TypeFunction/PropertySource
PlasticizersHeat-proof, weather-proof, solvent-proof nih.gov,
Polyester ResinsSynthesis component nih.gov,
Epoxy ResinsCuring agent nih.gov,
VarnishesHeat-proof insulated laminas and varnishes nih.gov,
AdhesivesComponent for granules and instant adhesives nih.gov, epa.gov
Dyes and PigmentsIntermediate for dyestuffs nih.gov,

Use as a Building Block for Complex Polymeric Structures

The trifunctional nature of this compound makes it an exceptional building block, or "linker," for creating complex, multidimensional polymeric structures. It is widely used as a carboxylate ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. epa.govnist.gov

The specific geometry of 1,2,4-BTCA and its isomers allows for the precise construction of frameworks with varying dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) networks. The way the carboxylate groups bind to metal ions can dictate the final topology of the structure, leading to materials with tailored properties. For example, a related ligand, benzene-1,2,4,5-tetracarboxylate, can bind to metal centers in different modes (μ2 or μ4) to produce either a 1D chain or a 2D "sieve-like" network, respectively. This architectural control is fundamental to designing advanced materials for applications in gas sorption, catalysis, and luminescence.

Development of New Materials with Specific Chemical Functionalities

This compound, also known as trimellitic acid, serves as a versatile building block in the synthesis of advanced materials with tailored chemical functionalities. Its three carboxylic acid groups offer multiple points for reaction, enabling the construction of complex and functional polymers and frameworks.

One of the most significant applications of this compound is as an organic linker in the formation of Metal-Organic Frameworks (MOFs) . These crystalline materials, composed of metal ions or clusters connected by organic ligands, possess high porosity and surface area, making them suitable for a variety of applications. researchgate.netbiosynth.com For instance, this compound is used as a carboxylate ligand in the synthesis of a wide range of MOFs. researchgate.net These MOFs can be designed to have specific properties, such as luminescence. Research has shown that it can be used to synthesize Ln³⁺ encapsulated nanocrystals that exhibit white-light luminescence. researchgate.net

Furthermore, derivatives of this compound, such as its anhydride, are instrumental in creating high-performance polymers. Trimellitic anhydride is a key component in the production of heat-proof, weather-proof, and solvent-proof trimellitate plasticizers, as well as in the synthesis of polyester resins and as a curing agent for epoxy resins. nih.gov These properties lead to their use in heat-resistant insulated laminas and varnishes. nih.gov

The functionalization of existing materials with this compound can also impart new capabilities. For example, a novel MOF, UiO-66-TLA, was synthesized by modifying UiO-66-NH2 with trimellitic acid. This modification introduced carboxyl groups, which facilitated the selective adsorption of the cationic dye Basic Blue 3 from wastewater, demonstrating its potential in environmental remediation. cir-safety.org

In the realm of catalysis, a nickel-benzene tricarboxylic acid (Ni-BTC) metal-organic framework has been shown to efficiently catalyze the borylation of aryl halides. mdpi.com This method is noted for its excellent functional group tolerance and the potential for the catalyst to be recycled, making it an attractive process for industrial applications. mdpi.com

Table 1: Examples of Materials Derived from this compound and their Functionalities

MaterialPrecursor(s)Specific FunctionalityReference
Ln³⁺ encapsulated nanocrystalsThis compoundWhite-light luminescence researchgate.net
Heat-proof polyester resinsTrimellitic anhydrideHigh thermal resistance nih.gov
UiO-66-TLAThis compound, UiO-66-NH2Selective adsorption of cationic dyes cir-safety.org
Ni-BTC MOFThis compound, Nickel saltCatalysis of borylation reactions mdpi.com

Biomedical and Pharmaceutical Research Applications (Excluding Dosage)

The unique structure of this compound and its derivatives has prompted exploration into their potential applications in the biomedical and pharmaceutical fields. Research has focused on their role in drug delivery systems, as building blocks for biologically active molecules, and their intrinsic antimicrobial properties.

Potential in Drug Delivery Systems

The development of effective drug delivery systems is a cornerstone of modern medicine. While direct research on this compound for this purpose is emerging, studies on its isomer, trimesic acid (1,3,5-benzenetricarboxylic acid), provide insight into the potential of this class of compounds. For example, trimesic acid-based disulphide cross-linked polymers have been synthesized and evaluated for colon-targeted drug delivery. These polymers are designed to be stable in the upper gastrointestinal tract and release their payload in the reductive environment of the colon.

Bioactive-based poly(anhydride-esters) are another class of materials with potential for controlled drug delivery. mdpi.com These polymers can incorporate bioactive agents directly into their backbone, allowing for sustained release as the polymer degrades. Given that trimellitic anhydride is a key precursor for polyesters, this suggests a potential pathway for the development of drug delivery vehicles based on this compound. nih.govmdpi.com

Building Block for Biologically Active Molecules

1,2,4-Benzenetricarboxylic anhydride is a precursor in the synthesis of a variety of chemical compounds, including those with potential biological activity. nih.gov It is used in the production of esters and amides, some of which have been investigated for their antimicrobial properties. oecd.org For instance, a series of soft quaternary ammonium (B1175870) compounds (QACs) with ester and amide linkages, which could be derived from this compound, have been synthesized and tested for their antiseptic activity. oecd.org

The synthesis of bioactive polymers is another area of interest. Poly(anhydride-esters) derived from salicylic (B10762653) acid have been created, demonstrating that complex bioactive molecules can be built upon a backbone that could potentially be formed using trimellitic anhydride. mdpi.com

Studies on Antimicrobial Properties of Derivatives

Research has indicated that derivatives of this compound, particularly its esters and amides, can exhibit antimicrobial properties. A study on ester- and amide-containing multi-quaternary ammonium compounds (QACs) demonstrated strong antiseptic activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). oecd.org The amide analogs, in particular, showed superior activity. oecd.org

Metal-Organic Frameworks (MOFs) constructed using this compound can also serve as platforms for antimicrobial activity. The metal ions within the MOF structure can have intrinsic antimicrobial properties, and the framework can be designed to release these active agents in a controlled manner.

Table 2: Antimicrobial Activity of a Representative Amide-Containing bisQAC

Bacterial StrainMinimum Inhibitory Concentration (MIC) in μMReference
Staphylococcus aureus (MRSA)~1 oecd.org
Other tested bacteriaLow micromolar activity oecd.org

Environmental Research and Remediation

This compound and its derivatives are subjects of environmental research, both as potential pollutants and as agents for remediation. Its esters, such as mixed branched and linear heptyl, nonyl, and undecyl trimellitates, are used in industrial applications, leading to their potential release into the environment.

A significant application in environmental remediation involves the use of materials derived from this compound to remove pollutants from water. As mentioned previously, a novel metal-organic framework, UiO-66-TLA, was synthesized by functionalizing UiO-66-NH2 with trimellitic acid. This material was specifically designed for the effective removal of the basic dye Basic Blue 3 from wastewater. cir-safety.org The modification introduced carboxyl groups that facilitate the adsorption of the cationic dye, showcasing a targeted approach to water treatment. cir-safety.org

The synthesis of catalysts for environmentally important reactions is another area of focus. A nickel-benzene tricarboxylic acid (Ni-BTC) MOF has been shown to be an efficient and recyclable catalyst for borylation reactions, which are important in synthetic chemistry and can be made more environmentally friendly through the use of such catalysts. mdpi.com

Selective Adsorption and Degradation of Organic Dyes

This compound, also known as trimellitic acid, serves as a crucial building block in the synthesis of advanced materials, particularly metal-organic frameworks (MOFs), which have shown significant promise in the remediation of water contaminated with organic dyes. sigmaaldrich.com MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, and the use of this compound as a carboxylate ligand allows for the creation of a wide variety of these frameworks. sigmaaldrich.com These materials are attractive for dye removal due to their large surface area, tunable pore sizes, and the potential for functionalization. rsc.orgnih.gov

The effectiveness of MOFs in environmental applications stems from their ability to adsorb and, in some cases, photocatalytically degrade dye molecules. rsc.orgrsc.org The adsorption process can be influenced by several factors, including electrostatic interactions, π-π stacking, and hydrogen bonding between the dye molecules and the MOF structure. rsc.org For instance, an iron-based MOF, Fe-BTC (where BTC stands for benzenetricarboxylate, an isomer of which is derived from this compound), has been successfully used for the removal of Alizarin Red S and Malachite Green from water. nih.gov In one study, this Fe-BTC MOF demonstrated a maximum adsorption capacity of 80 mg/g for Alizarin Red S and 177 mg/g for Malachite Green at an optimal pH of 4. nih.gov The adsorption process was rapid, reaching equilibrium in under 30 minutes, and followed a pseudo-second-order kinetic model. nih.gov

Similarly, MOFs synthesized using trimesic acid (benzene-1,3,5-tricarboxylic acid), an isomer of trimellitic acid, have been effective in adsorbing Congo red. rsc.org The choice of both the metal center and the organic linker is critical in determining the MOF's adsorption capabilities. Bimetallic MOFs, for example, have been highlighted for their outstanding dye removal and degradation capabilities due to their multifunctionality and stability. rsc.org

The photocatalytic degradation of dyes is another important application of materials derived from this compound. This process typically involves the generation of reactive oxygen species, such as hydroxyl radicals, which can break down the complex structures of organic dyes into simpler, less harmful compounds. nih.gov While many studies focus on semiconductor photocatalysts like TiO2 and ZnO, the incorporation of MOFs can enhance photocatalytic activity. nih.govsemanticscholar.orgresearchgate.net The porous nature of MOFs allows for efficient diffusion of dye molecules to the active catalytic sites, and their structure can be tailored to absorb light in the visible spectrum, making the process more energy-efficient. nih.gov

Table 1: Adsorption Capacities of Various MOFs for Different Dyes

MOF MaterialDyeMaximum Adsorption Capacity (mg/g)Reference
Fe-BTCAlizarin Red S80 nih.gov
Fe-BTCMalachite Green177 nih.gov
MOF-2 (Cobalt and Trimesic Acid)Congo Red>85% removal rsc.org
Activated Carbon from Coconut ShellMethylene Blue916 researchgate.net
Animal Bone MealRhodamine BNot specified researchgate.net
CuAlLDH@BC compositeCongo Red61.350 ukm.my
Anion exchange membrane (EBTAC)Congo Red21.13 mdpi.com
Activated Carbon-Fe3O4 CompositeCongo Red129.87
Goat Manure BiocharRhodamine B126.828 pjoes.com
Mg/CS Composite Modified AttapulgiteRhodamine B325.73 mdpi.com
Acid-treated Irvingia gabonensisRhodamine B232 researchgate.net
Activated Carbon from Oak BarkMethylene Blue224 mdpi.com
Activated Carbon Immobilized YarnMethylene Blue85.11% removal researchgate.net

This table includes data for various adsorbents to provide context for the adsorption capacities, including those not directly derived from this compound.

Considerations for Environmental Persistence and Biodegradation

The environmental fate of this compound (also referred to as trimellitic acid or TMLA) is largely influenced by its physical and chemical properties. A key consideration is its rapid hydrolysis from its anhydride form, trimellitic anhydride (TMA). In the presence of water, TMA is quickly converted to TMLA, often within 10 minutes. oecd.org This is significant because environmental and consumer exposures are more likely to be to TMLA rather than TMA. oecd.org

According to an OECD SIDS (Screening Information Dataset) report, this compound is readily biodegradable under aerobic conditions. oecd.org This suggests that it is unlikely to persist in environments where microorganisms are present. The water solubility of this compound further supports the expectation of low persistence. echemi.com Additionally, the potential for bioaccumulation is considered to be low, with a reported bioconcentration factor (BCF) of 3.2. oecd.org

The biodegradation of aromatic compounds like this compound generally proceeds through the breaking of the aromatic ring, eventually leading to the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. scispace.comunesp.br For benzene (B151609) and its derivatives, aerobic degradation pathways often involve the action of monooxygenases or dioxygenases to introduce hydroxyl groups onto the aromatic ring, leading to intermediates like catechol. scispace.comscholaris.ca These intermediates then undergo ring cleavage. unesp.br While the specific enzymatic pathways for this compound are not extensively detailed in the provided results, the general principles of aromatic compound degradation by microorganisms suggest a similar breakdown process. Under anaerobic conditions, the degradation of aromatic rings is more challenging but can occur through processes like carboxylation or hydroxylation. scispace.com

Despite the general consensus on its biodegradability, some safety data sheets indicate that there is "no data available" for persistence and degradability, which may reflect a lack of standardized testing for this specific compound in some contexts. echemi.com However, the weight of evidence from comprehensive assessments like the OECD SIDS report points towards a low potential for environmental persistence. oecd.org

Table 2: Environmental Fate and Biodegradation of this compound

ParameterFindingReference
Biodegradation Readily biodegradable under aerobic conditions. oecd.org
Persistence Unlikely to be persistent due to water solubility. echemi.com
Bioaccumulation Not expected to bioaccumulate (BCF of 3.2). oecd.org
Hydrolysis Trimellitic anhydride (TMA) rapidly hydrolyzes to trimellitic acid (TMLA) in water. oecd.org
Primary Degradation Pathway Expected to follow general aerobic degradation pathways for aromatic compounds. scispace.comunesp.br

Environmental Impact Assessment of 1,2,4-BTCA and its Derivatives

The environmental impact assessment of this compound and its anhydride form suggests a low level of concern for the environment, particularly due to low expected environmental exposures and low toxicity to aquatic organisms. oecd.org

In terms of human health, while occupational exposure to trimellitic anhydride (TMA) can lead to respiratory sensitization and asthma, this compound (TMLA) itself does not appear to share the same sensitization potential. nih.govnih.gov Animal studies have not shown evidence of fetotoxic or carcinogenic effects from TMA. nih.gov The primary health hazards associated with this compound are mild skin irritation and severe eye irritation. nih.gov

It is important to note that a 1975 report from the U.S. Environmental Protection Agency stated that the available data at the time were insufficient to adequately assess the environmental hazards. However, the more recent and comprehensive OECD SIDS assessment provides a clearer picture of the low environmental risk profile of this compound. oecd.org The Australian Industrial Chemicals Introduction Scheme (AICIS) has also evaluated this compound and concluded that it is unlikely to require further regulation to manage risks to human health. nih.gov

Table 3: Ecotoxicity Data for this compound

OrganismTest TypeResult (mg/L)Reference
FishAcute Toxicity (NOEC)> 896 oecd.org
InvertebratesAcute Toxicity (NOEC)> 792 oecd.org
AlgaeAcute Toxicity (NOEC)> 739 oecd.org
RatAcute Toxicity (LC50)> 3,750 mg/m³ nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to synthesize and characterize metal-organic frameworks (MOFs) incorporating 1,2,4-Benzenetricarboxylic acid?

  • Methodological Answer : Solvothermal synthesis is a primary method, combining this compound with metal ions (e.g., Zn²⁺) in polar solvents at elevated temperatures. Critical parameters include pH, stoichiometry, and reaction time. Post-synthesis, frameworks are characterized using single-crystal/powder X-ray diffraction (XRD) to confirm topology, thermogravimetric analysis (TGA) for thermal stability, and infrared spectroscopy (IR) to verify ligand coordination. Porosity is assessed via nitrogen adsorption isotherms .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). Researchers should use personal protective equipment (PPE), including N95 masks, gloves, and eye protection. Work should be conducted in a fume hood to minimize inhalation risks. Proper storage in sealed containers at room temperature is essential to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Benzenetricarboxylic acid
Reactant of Route 2
1,2,4-Benzenetricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.